But-2-ene-1,3-diol: A Technical Overview of a Sparsely Characterized Diol
But-2-ene-1,3-diol: A Technical Overview of a Sparsely Characterized Diol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide consolidates the currently available chemical and physical property data for but-2-ene-1,3-diol. It is important to note that while computational data for this specific molecule is accessible, a significant portion of the experimental data pertains to its isomers, primarily 2-butene-1,4-diol (B106632) and 2,3-butanediol. This document aims to provide a clear and structured overview of the existing information, highlighting areas where experimental validation for but-2-ene-1,3-diol is needed.
Chemical Identity and Computed Properties
But-2-ene-1,3-diol is an unsaturated diol with the chemical formula C₄H₈O₂.[1] Its structure features a carbon-carbon double bond between the second and third carbon atoms, with hydroxyl groups located at the first and third positions. The presence of stereoisomers, (E)- and (Z)-but-2-ene-1,3-diol, is expected due to the double bond.[2]
Table 1: Computed Physicochemical Properties of But-2-ene-1,3-diol
| Property | Value | Source |
| Molecular Weight | 88.11 g/mol | [1][2] |
| XLogP3 | -0.1 | [1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 40.5 Ų | [1][2] |
| Exact Mass | 88.052429494 Da | [1][2] |
Experimental Data (Primarily on Isomers)
Table 2: Experimental Physical Properties of Butenediol Isomers
| Property | 2-Butene-1,4-diol | 2,3-Butanediol | Source |
| Melting Point | 7 °C | 19 °C | [3][4] |
| Boiling Point | 141-149 °C @ 20 mm Hg | 177 °C | [3][4] |
| Flash Point | 128 °C | 85 °C | [3][4] |
| Density | 1.067 - 1.074 g/mL | 0.987 g/mL | [3][4] |
| pKa | Not Available | 14.9 | [4] |
| Solubility | Highly soluble in water, ethanol, acetone; sparingly soluble in benzene. | Miscible with water; soluble in alcohol, ketones, ether. | [3][4] |
Synthesis and Purification
General Synthetic Approaches for Diols
The synthesis of unsaturated diols can be approached through various established organic chemistry methodologies. While a specific protocol for but-2-ene-1,3-diol is not detailed in the available literature, general methods for the synthesis of related diols include:
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Selective Hydrogenation of Alkynediols: A common industrial method for producing butene-diols is the selective hydrogenation of the corresponding butyne-diol. For instance, 2-butene-1,4-diol is synthesized via the selective hydrogenation of 2-butyne-1,4-diol (B31916) using catalysts such as nickel or palladium.[5]
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Dihydroxylation of Dienes: Alkenes can be converted to vicinal diols through dihydroxylation reactions. Reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) are used for this purpose.[6][7]
Purification
Purification of diols often involves standard laboratory techniques such as distillation and chromatography. For crystalline diols, recrystallization can be an effective method. A patent for purifying cis-2-butene-1,4-diol (B44940) describes a method involving dissolution in a solvent like acetone, methyl ethyl ketone, or THF, followed by cooling to induce crystallization.[8]
Reactivity and Potential Signaling Pathways
The chemical reactivity of but-2-ene-1,3-diol is expected to be dictated by its two functional groups: the carbon-carbon double bond and the two hydroxyl groups.
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Reactions of the Double Bond: The alkene moiety can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation.
-
Reactions of the Hydroxyl Groups: The alcohol groups can participate in esterification, etherification, and oxidation reactions.
Currently, there is no specific information available in the surveyed literature regarding the involvement of but-2-ene-1,3-diol in any signaling pathways or specific biological activities. Research on the biological roles of its isomers, such as 2,3-butanediol, has been conducted, particularly in the context of microbial metabolism.[9][10]
Spectroscopic Data
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for but-2-ene-1,3-diol is not available in the public domain. However, data for related butene isomers and other diols can serve as a reference for expected spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a butenediol would be expected to show signals for the vinyl protons, the protons on the carbons bearing the hydroxyl groups, and the methyl protons. The coupling patterns would provide information about the connectivity of the molecule. For example, in cis-but-2-ene-1,4-diol, three signals are expected due to symmetry.[11]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons attached to the hydroxyl groups. The chemical shifts would be influenced by the electronegativity of the oxygen atoms.[12][13][14][15][16]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of but-2-ene-1,3-diol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. A peak in the region of 1600-1680 cm⁻¹ would indicate the C=C stretching of the alkene. C-H stretching vibrations for both sp² and sp³ hybridized carbons would also be present.[17][18][19]
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (88.11 g/mol ). The fragmentation pattern would be dependent on the stability of the resulting carbocations and radical species.[20]
Experimental Workflows and Logical Relationships
Due to the limited specific data on but-2-ene-1,3-diol, a detailed experimental workflow for its study cannot be definitively outlined. However, a logical approach for its characterization would follow standard chemical research practices.
Caption: A logical workflow for the synthesis and characterization of but-2-ene-1,3-diol.
Conclusion
But-2-ene-1,3-diol remains a molecule with limited characterization in the scientific literature. While computational data provides a theoretical framework for its properties, there is a clear need for experimental studies to determine its physical and chemical characteristics, develop robust synthetic and purification protocols, and investigate its potential reactivity and biological relevance. The information available for its isomers serves as a valuable starting point for researchers interested in exploring this potentially useful chemical entity. Further investigation into this compound could reveal novel properties and applications in various fields of chemistry and drug development.
References
- 1. But-2-ene-1,3-diol | C4H8O2 | CID 71385431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-but-2-ene-1,3-diol | C4H8O2 | CID 143526926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
- 4. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 5. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 6. trans-But`-2-`ene reacts with cold dilute `KMnO_(4)` solution to yield [allen.in]
- 7. quora.com [quora.com]
- 8. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]
- 9. Frontiers | Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 [frontiersin.org]
- 10. Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Butene-1,4-diol(6117-80-2) 13C NMR spectrum [chemicalbook.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. 2,3-Butanediol(513-85-9) 13C NMR [m.chemicalbook.com]
- 17. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. docbrown.info [docbrown.info]
